molecular formula C14H20ClNO2 B6171230 rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride CAS No. 2657761-14-1

rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride

Cat. No.: B6171230
CAS No.: 2657761-14-1
M. Wt: 269.8
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Description

rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride: is a synthetic compound that belongs to the class of cyclohexanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and phenylamine as the primary starting materials.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between cyclohexanone and phenylamine.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: May be involved in studies related to cell signaling pathways.

Medicine

    Pharmacology: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor in the production of various chemicals.

Mechanism of Action

The mechanism of action of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclohexanone: A structurally related compound with similar chemical properties.

    2-Amino-2-phenylcyclohexanone: Another related compound with an amino group instead of a hydroxyethyl group.

Uniqueness

    Functional Groups:

    Stereochemistry: The specific (2R) configuration may impart unique biological activity compared to its stereoisomers.

Properties

CAS No.

2657761-14-1

Molecular Formula

C14H20ClNO2

Molecular Weight

269.8

Purity

95

Origin of Product

United States

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